3-Amino-2-phenylpropanoic acid hydrochloride
Overview
Description
3-Amino-2-phenylpropanoic acid hydrochloride is a compound that is structurally related to several other compounds with biological and pharmaceutical relevance. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the analysis of 3-amino-2-phenylpropanoic acid hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often require the use of protecting groups, chiral catalysts, or resolving agents to achieve the desired stereochemistry. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation . Similarly, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride was obtained from 4-acetoxyazetidin-2-one in three steps, followed by ozonolysis to yield a stable cyclic form of aspartate 1-semialdehyde hydrochloride . These methods could potentially be adapted for the synthesis of 3-amino-2-phenylpropanoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-amino-2-phenylpropanoic acid hydrochloride has been determined using techniques such as X-ray crystallography. For example, the structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, was elucidated and found to have a rigid bent-rod-like conformation . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of amino acid derivatives is influenced by the presence of functional groups such as amino, carboxyl, and phenyl groups. These groups can participate in various chemical reactions, including electrophilic attack, azidation, and hydrogenolysis, as seen in the synthesis of non-natural amino acid derivatives . The reactivity of 3-amino-2-phenylpropanoic acid hydrochloride can be inferred from these related studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and crystallization behavior, are important for their practical application and can be studied through methods like preferential crystallization . The optically active forms of these compounds are often desired for their biological activity, and their preparation requires careful control of the stereochemistry during synthesis .
Scientific Research Applications
Synthesis and Stereochemistry
Synthesis of β-hydroxy-α-amino acids : A study demonstrates the synthesis of diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid from enantiopure α-hydroxy-β-amino esters. This involved a series of steps including aminohydroxylation, epimerisation, and aziridine formation, leading to the production of enantiopure β-hydroxy-α-amino acids (Davies et al., 2013).
Optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid : Optical resolution methods were used to obtain enantiopure forms of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, an essential step in producing chiral compounds. The study involved using various resolving agents and preferential crystallization techniques (Shiraiwa et al., 2003).
Chemo-Enzymatic Processes
- Chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid : A report discusses the chemo-enzymatic preparation of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. This process involved the synthesis of racemic substrate and its enzymatic resolution using Porcine pancreas lipase (Zhao et al., 2014).
Ecological Synthesis Approaches
- Ecological preparation of dipeptides : The study explored the ecological synthesis of dipeptides using 3-phenylpropanoic acid and N-carboxybenzyl α-amino acids. This approach focused on green chemistry principles, aiming to minimize environmental impact while achieving high yields (Ezawa et al., 2017).
Molecular Machines and Fuel Control
- Control of chemical fuel for molecular machines : Research focused on the aminolysis of 2-cyano-2-phenylpropanoic anhydride and its use as a fuel for acid-base driven molecular machines. This study provided insights into the kinetics and control mechanisms essential for the efficient operation of molecular machines (Biagini et al., 2020).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-amino-2-phenylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQQHYDQYMUUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenylpropanoic acid hydrochloride | |
CAS RN |
90765-41-6 | |
Record name | 3-amino-2-phenylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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